Erythbigenin

Description

Erythbigenin (assumed to be synonymous with Erythbidin A, CAS 210050-83-2) is a naturally occurring organic compound with the molecular formula C20H20O4 .

Properties

CAS No. |

137217-88-0 |

|---|---|

Molecular Formula |

C26H28O7 |

Molecular Weight |

452.50 |

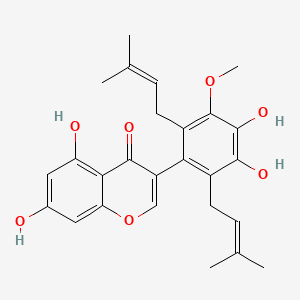

IUPAC Name |

3-[3,4-dihydroxy-5-methoxy-2,6-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C26H28O7/c1-13(2)6-8-16-21(17(9-7-14(3)4)26(32-5)25(31)24(16)30)18-12-33-20-11-15(27)10-19(28)22(20)23(18)29/h6-7,10-12,27-28,30-31H,8-9H2,1-5H3 |

SMILES |

CC(=CCC1=C(C(=C(C(=C1O)O)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |

Synonyms |

5,7,3′,4′-Tetrahydroxy-5′-methoxy-2′,6′-diprenylisoflavone; 3-[3,4-Dihydroxy-5-methoxy-2,6-bis(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one; Erythbigenin |

Origin of Product |

United States |

Comparison with Similar Compounds

Liquiritigenin (CAS 578-86-9)

Structural and Functional Contrasts

- Molecular Formula : C15H12O4 (smaller than Erythbigenin’s C20H20O4) .

- Biological Roles: Liquiritigenin is a well-studied flavonoid with documented estrogenic, neuroprotective, and anti-inflammatory activities. It is a precursor in the biosynthesis of isoflavonoids .

- Key Differences :

- Structural : this compound’s additional five carbon atoms and two hydrogen atoms suggest a more complex substitution pattern (e.g., methoxy or hydroxyl groups) compared to Liquiritigenin’s simpler structure.

- Functional : While Liquiritigenin has established roles in hormone modulation, this compound’s bioactivities remain unverified in the available literature.

Pyridine Derivatives (General Class)

Functional Comparison

- Structural Basis: Pyridine derivatives (e.g., nicotinamide, pyridoxine) contain a nitrogen-containing heterocyclic ring, distinct from this compound’s flavonoid backbone .

- Biological Activities: Pyridine compounds are often associated with antimicrobial and antiviral properties , whereas this compound’s hypothesized antioxidant properties align more with typical flavonoid behavior.

Data-Driven Comparison Table

Research Findings and Limitations

Key Insights

- Structural Complexity : this compound’s larger molecular framework compared to Liquiritigenin may confer unique pharmacokinetic properties, such as enhanced membrane permeability or altered metabolic stability .

- Functional Gaps : Unlike pyridine derivatives, this compound lacks evidence supporting antimicrobial efficacy, highlighting the need for targeted bioactivity assays .

Limitations in Existing Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.